3-(3,4-Dimethoxyphenyl)-2-methylpropanal
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methylpropanal is an organic compound belonging to the class of aromatic aldehydes It features a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propanal group attached to the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanal can be achieved through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable alkylating agent under controlled conditions. For instance, the use of methylmagnesium bromide in a Grignard reaction can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. The process may include the use of catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methylpropanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products
Oxidation: 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid.
Reduction: 3-(3,4-Dimethoxyphenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanal involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3-(3,4-Dimethoxyphenyl)propanoic acid: A related compound with a carboxylic acid group instead of an aldehyde.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methylpropanal is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its methoxy-substituted aromatic ring and aldehyde group make it a versatile intermediate in organic synthesis.
Properties
CAS No. |
50838-61-4 |
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Molecular Formula |
C12H16O3 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methylpropanal |
InChI |
InChI=1S/C12H16O3/c1-9(8-13)6-10-4-5-11(14-2)12(7-10)15-3/h4-5,7-9H,6H2,1-3H3 |
InChI Key |
ATRXZVTXBSGFHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)OC)OC)C=O |
Origin of Product |
United States |
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